2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1683582-61-7
VCID: VC3003470
InChI: InChI=1S/C14H21BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC
Molecular Formula: C14H21BO2
Molecular Weight: 232.13 g/mol

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1683582-61-7

Cat. No.: VC3003470

Molecular Formula: C14H21BO2

Molecular Weight: 232.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1683582-61-7

Specification

CAS No. 1683582-61-7
Molecular Formula C14H21BO2
Molecular Weight 232.13 g/mol
IUPAC Name 2-(2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H21BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3
Standard InChI Key SAYRLTVCNLGXOW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC

Introduction

Physical and Chemical Properties

Physical Properties

Based on structurally similar compounds, 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane likely exhibits the following physical properties:

PropertyExpected Characteristics
Physical StateWhite to off-white crystalline solid
Melting PointApproximately 60-90°C (estimated)
SolubilityHighly soluble in common organic solvents (dichloromethane, THF, toluene); insoluble in water
StabilityRelatively stable to air and moisture compared to boronic acids
AppearanceCrystalline solid, potentially with slight yellowish tint

The compound is likely to be more stable toward air and moisture than the corresponding boronic acid due to the protective effect of the dioxaborolane ring structure, which reduces the Lewis acidity of the boron center and prevents rapid oxidation or degradation .

Chemical Properties

The chemical behavior of 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is determined by both the boronate ester functionality and the ortho-ethyl substitution:

  • Boronate Ester Reactivity: The boronate ester group participates in transmetalation reactions, particularly with transition metal catalysts, making it valuable for cross-coupling chemistry. The boron-carbon bond can undergo various transformations, including oxidation to form phenols.

  • Stability Characteristics: The compound demonstrates enhanced stability compared to boronic acids due to the tetramethyl-dioxaborolane structure, which protects the boron center from nucleophilic attack while maintaining sufficient reactivity for synthetic applications.

  • Steric Considerations: The ortho-ethyl group introduces steric hindrance near the boron center, potentially affecting reactivity in certain transformations. This steric effect may influence selectivity and reaction rates in cross-coupling reactions and other transformations.

  • Hydrolysis Behavior: Under aqueous conditions, especially in the presence of bases, the compound can hydrolyze to form the corresponding boronic acid. This hydrolysis is typically slower than for less hindered boronate esters due to the ortho substitution.

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, drawing from established methodologies used for structurally similar compounds.

Esterification of 2-Ethylphenylboronic Acid

The most direct method involves the condensation of 2-ethylphenylboronic acid with pinacol under dehydrating conditions:

Reagents and Conditions:

  • 2-Ethylphenylboronic acid

  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • Anhydrous magnesium sulfate (as dehydrating agent)

  • Dichloromethane (solvent)

  • Room temperature, 16-24 hours

This methodology parallels the synthesis approach documented for 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where magnesium sulfate was employed as a dehydrating agent to drive the equilibrium toward product formation . The reaction proceeds through the formation of a tetrahedral intermediate followed by dehydration to yield the cyclic boronate ester.

Miyaura Borylation of 2-Ethylhalobenzenes

An alternative approach utilizes the palladium-catalyzed borylation of 2-ethylbromobenzene or 2-ethyliodobenzene with bis(pinacolato)diboron:

Reagents and Conditions:

  • 2-Ethylbromobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (typically Pd(dppf)Cl₂)

  • Potassium acetate (base)

  • Dioxane (solvent)

  • 80-100°C, inert atmosphere, 12-24 hours

This method is particularly valuable when direct access to the boronic acid is limited. The reaction proceeds through oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the product.

Direct C-H Borylation

For a more modern approach, iridium-catalyzed C-H borylation can be employed, although regioselectivity may be a challenge with the ethyl-substituted substrate:

Reagents and Conditions:

  • 2-Ethylbenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (iridium catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or similar ligand

  • Hexane or cyclohexane (solvent)

  • 50-80°C, inert atmosphere, 24-48 hours

This approach bypasses the need for halogenated precursors but may result in a mixture of regioisomers that would require separation. The directing effect of the ethyl group may influence the regioselectivity of the borylation.

Applications in Organic Synthesis

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile synthetic building block with applications across various areas of organic chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds:

Typical Reaction Conditions:

  • Palladium catalyst (Pd(PPh₃)₄, Pd(dppf)Cl₂, or similar)

  • Base (K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Mixed solvent system (THF/water, dioxane/water, or toluene/water)

  • Temperature: 60-100°C

  • Reaction time: 8-24 hours

These reactions enable the synthesis of various biaryl compounds containing the 2-ethylphenyl moiety, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science . The ortho-ethyl group introduces steric effects that may influence the rate and selectivity of the coupling process.

Functional Group Transformations

The boronate ester functionality in 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various transformations:

  • Oxidation: Treatment with oxidizing agents (H₂O₂, NaBO₃) converts the boronate to 2-ethylphenol.

  • Halogenation: Reaction with copper(II) halides in the presence of appropriate oxidants yields the corresponding aryl halides.

  • Amination: Copper-catalyzed processes can convert the boronate to aryl amines.

  • Chan-Lam Coupling: The compound can undergo copper-catalyzed coupling with nucleophiles such as alcohols, amines, and amides to form C-O and C-N bonds.

These transformations expand the synthetic utility of the compound beyond simple cross-coupling applications, enabling diverse functional group manipulations.

Synthesis of Complex Molecules

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a valuable building block for constructing more complex molecular architectures:

  • Pharmaceutical Intermediates: The compound can be used to introduce the 2-ethylphenyl moiety into pharmaceutical candidates.

  • Ligand Synthesis: The 2-ethylphenyl group can be incorporated into ligand structures for catalysis applications.

  • Materials Science Applications: The compound enables the synthesis of functional materials containing the 2-ethylphenyl substructure.

The ortho-ethyl substitution pattern introduces specific steric and electronic effects that can influence molecular properties in the final products, potentially offering unique advantages in certain applications.

Structure-Activity Relationships and Chemical Reactivity

Electronic and Steric Effects

The 2-ethyl substituent on the phenyl ring in 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces important electronic and steric effects that influence its chemical behavior:

  • Electronic Effects: The ethyl group acts as a weak electron-donating group through inductive effects, slightly increasing electron density in the aromatic ring. This electronic contribution can influence the reactivity of the boronate ester in various transformations.

  • Steric Considerations: The ortho substitution pattern creates steric hindrance near the boron center, potentially affecting the approach of reagents and catalysts. This steric effect can influence:

    • Reaction rates in cross-coupling processes

    • Selectivity in transformations

    • Conformational preferences of the molecule

  • Directing Effects: In certain reactions, the ortho-ethyl group may serve as a directing group, influencing the regioselectivity of incoming substituents.

These factors distinguish 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from related compounds with different substitution patterns and contribute to its unique reactivity profile.

Reactivity Comparison with Related Compounds

The reactivity of 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be better understood by comparing it with related compounds:

CompoundSubstitution PatternRelative Reactivity in Cross-CouplingSteric HindranceKey Features
2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneEthyl at orthoModerateHighSteric effects predominate
2-[4-(Ethylthio)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethylthio at para, methyl at orthoModerateModerateElectronic effects from sulfur
2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneBromo at meta, methyl at orthoHigherModerateElectronically activated
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichloromethyl on boronDifferent reactivity modeLowSpecialized reactivity

This comparison highlights how the specific substitution pattern of 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane influences its properties relative to structurally related compounds. The ortho-ethyl group likely reduces reactivity in some transformations due to steric hindrance but may confer unique selectivity in certain reactions.

Analytical Characterization Methods

Various analytical techniques can be employed to characterize and confirm the structure and purity of 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy would typically show:

  • Aromatic protons (multiplets in the 7.0-7.8 ppm region)

  • Ethyl group signals (quartet around 2.6-2.8 ppm for CH₂ and triplet around 1.2-1.3 ppm for CH₃)

  • Methyl groups of the pinacol moiety (singlet around 1.3-1.4 ppm)

¹³C NMR Spectroscopy would display:

  • Aromatic carbon signals (125-145 ppm range)

  • Quaternary carbon attached to boron (typically broad and shifted due to coupling with boron)

  • Quaternary carbons of the dioxaborolane ring (around 83-85 ppm)

  • Methyl carbons of the pinacol moiety (around 24-26 ppm)

  • Ethyl group carbons (around 15-30 ppm)

¹¹B NMR Spectroscopy would show:

  • A single peak in the range of 26-32 ppm, characteristic of arylboronate esters

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • B-O stretching (1320-1380 cm⁻¹)

  • C-H stretching for aromatic and aliphatic groups (2850-3100 cm⁻¹)

  • C=C aromatic stretching (1450-1600 cm⁻¹)

  • C-O stretching (1100-1200 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak at m/z 232 (corresponding to C₁₄H₂₁BO₂)

  • Fragmentation pattern including loss of methyl groups from the pinacol moiety

  • Potential loss of the entire pinacol group, yielding fragments corresponding to the 2-ethylphenylboron fragment

Chromatographic Methods

Chromatographic techniques useful for analysis and purification include:

  • High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and preparative purification, typically using reversed-phase columns with appropriate solvent gradients.

  • Gas Chromatography (GC): Particularly useful for volatile boronate esters, providing information on purity and potential contaminants.

  • Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment, typically using silica gel plates with appropriate solvent systems.

X-ray Crystallography

If suitable crystals can be obtained, X-ray crystallography provides definitive structural confirmation, including precise bond lengths, angles, and three-dimensional arrangement. This technique would conclusively establish the ortho-ethyl substitution pattern and the geometry around the boron center.

Current Research Trends and Future Directions

Synthetic Methodology Development

Current research in the field of arylboronate esters is focused on several aspects that would be relevant to 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

  • Catalyst Development: New catalytic systems for more efficient and selective cross-coupling reactions, especially for sterically hindered substrates like ortho-substituted arylboronates.

  • Green Chemistry Approaches: Development of more environmentally friendly methods for borylation and subsequent transformations, including:

    • Aqueous-phase reactions

    • Catalyst recycling strategies

    • Reduced palladium loading in cross-coupling

    • Photocatalytic approaches

  • Flow Chemistry Implementation: Continuous flow methods for safer and more scalable synthesis of boronate esters and their transformations.

New Transformations and Applications

Emerging research directions include:

  • Photoredox Catalysis: Integration of boronate ester chemistry with photoredox catalysis for novel C-C and C-heteroatom bond-forming reactions under mild conditions.

  • Stereoselective Transformations: Development of asymmetric reactions utilizing the steric and electronic properties of substituted arylboronate esters.

  • Multicomponent Reactions: Incorporation of boronate esters into multicomponent reactions for rapid access to molecular complexity.

Biological Exploration

Future research may increasingly explore the potential biological properties of boronate esters and their derivatives:

  • Targeted Library Development: Creation of focused libraries of boronate-derived compounds for biological screening.

  • Mechanism-Based Inhibitors: Design of boronate-containing compounds as covalent or reversible covalent inhibitors of specific enzymes.

  • Boron-Based Imaging Agents: Development of boron-containing molecules for imaging and diagnostic applications.

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